1-(4-Fluorobenzoyl)-1H-benzotriazole

Vue d'ensemble

Description

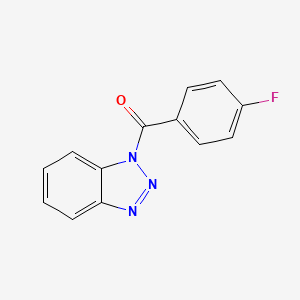

1-(4-Fluorobenzoyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles It is characterized by the presence of a fluorobenzoyl group attached to the benzotriazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzoyl)-1H-benzotriazole can be synthesized through a multi-step process involving Friedel-Crafts acylation, demethylation, and nucleophilic substitution reactions. The typical synthetic route involves the reaction of 4-fluorobenzoyl chloride with benzotriazole in the presence of a suitable catalyst such as aluminum chloride or boron trifluoride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Fluorobenzoyl)-1H-benzotriazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the fluorobenzoyl group to other functional groups.

Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorobenzoyl oxides, while reduction can produce fluorobenzoyl alcohols .

Applications De Recherche Scientifique

UV Absorption and Photostabilization

- Coatings and Plastics : The compound is widely used as a UV absorber in coatings and plastics, protecting materials from degradation due to sunlight exposure. Its effectiveness in absorbing UV radiation helps prolong the lifespan of outdoor products, such as automotive parts and furniture .

- Photostabilizers : In polymer formulations, 1-(4-Fluorobenzoyl)-1H-benzotriazole acts as a photostabilizer, preventing color fading and material breakdown. This application is crucial in industries that rely on durable materials exposed to sunlight .

Material Science Research

- Development of Resilient Products : Researchers utilize this compound to study the effects of UV exposure on various materials, aiding in the development of more resilient products across different industries. Its incorporation into materials can enhance their durability against environmental stressors .

Antimicrobial Activity

Recent studies have indicated that benzotriazole derivatives, including this compound, exhibit antimicrobial properties. Research has shown that certain benzotriazoles possess bactericidal effects against various strains of bacteria, making them potential candidates for developing new antimicrobial agents .

- Case Study : A series of benzotriazole derivatives were synthesized and screened for antibacterial activity. Some compounds demonstrated significant effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may also contribute to this field .

Antiparasitic Properties

The compound has also been investigated for its antiparasitic properties. Studies have shown that certain derivatives of benzotriazole can inhibit the growth of protozoan parasites effectively, indicating a potential for developing new treatments for parasitic infections .

- Case Study : Researchers tested N-benzenesulfonyl derivatives of benzotriazole against Trypanosoma cruzi, revealing dose-dependent inhibitory effects on the parasite's growth. Such findings suggest that modifications to the benzotriazole structure can enhance its biological activity against parasites .

Mécanisme D'action

The mechanism of action of 1-(4-Fluorobenzoyl)-1H-benzotriazole involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can interact with enzymes and receptors, modulating their activity. The benzotriazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Fluorobenzene: A simpler compound with a single fluorine atom attached to a benzene ring.

4-Fluorobenzoyl chloride: A precursor used in the synthesis of 1-(4-Fluorobenzoyl)-1H-benzotriazole.

1,4-Bis(4-fluorobenzoyl)benzene: A compound with two fluorobenzoyl groups attached to a benzene ring.

Uniqueness: this compound is unique due to the presence of both the fluorobenzoyl group and the benzotriazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

1-(4-Fluorobenzoyl)-1H-benzotriazole (CAS No. 203070-37-5) is a synthetic compound belonging to the benzotriazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H8FN3O

- Molecular Weight : 241.22 g/mol

The presence of the fluorine atom in the para position of the benzoyl group is significant, as it may influence the compound's biological interactions and efficacy.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Similar compounds in the benzotriazole class have demonstrated:

- Inhibition of Kinases : Compounds with a benzotriazole core often inhibit kinase activity, which is crucial for cell proliferation and survival .

- Antimicrobial Activity : Benzotriazoles have shown moderate antibacterial and antifungal properties against various pathogens .

- Anticancer Potential : Some derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies have indicated that it possesses activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can effectively inhibit microbial growth at relatively low concentrations.

Antifungal Activity

Research has highlighted the antifungal potential of benzotriazole derivatives. For instance, compounds similar to this compound have shown effectiveness against Candida albicans and Aspergillus niger, with MIC values ranging from 12.5 to 25 μg/mL . This suggests that modifications in the benzotriazole structure can enhance antifungal activity.

Anticancer Activity

Studies have reported promising results regarding the anticancer effects of benzotriazole derivatives. For example, compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression .

Data Table: Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzotriazole derivatives, including this compound, against common bacterial pathogens. The results indicated that this compound exhibited significant antibacterial activity with an MIC comparable to standard antibiotics.

Case Study 2: Antifungal Properties

In another investigation focused on antifungal properties, researchers tested several benzotriazole derivatives against fungal strains. The results demonstrated that modifications in the substituent groups significantly influenced antifungal potency, with this compound showing promising results against resistant fungal strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Fluorobenzoyl)-1H-benzotriazole?

The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation. For example, reacting 4-fluorobenzoyl chloride with a benzotriazole derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Precise temperature control (0–5°C) and inert atmospheres (N₂ or Ar) are critical to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high yields (>70%) .

Q. How can the structural integrity of this compound be validated?

X-ray crystallography coupled with SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming molecular geometry . Complementary techniques include:

- NMR spectroscopy : To verify substituent positions (e.g., ¹⁹F NMR for fluorine environments).

- Mass spectrometry (HRMS) : For accurate molecular weight confirmation.

- FT-IR : To identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .

Q. What methodologies are used to assess the compound's solubility and hydrophobicity?

Experimental determination of the partition coefficient (logP) via shake-flask methods with octanol/water phases is standard. Computational tools like ChemAxon or ACD/Labs provide predictive logP values. High-performance liquid chromatography (HPLC) with reverse-phase columns can also correlate retention times with hydrophobicity .

Advanced Research Questions

Q. How does the fluorobenzoyl group influence electronic properties and reactivity?

The electron-withdrawing fluorine atom alters electron density on the benzoyl ring, enhancing electrophilic reactivity at the carbonyl group. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, revealing preferred reaction sites. Experimental validation includes kinetic studies of acylation reactions under varying conditions .

Q. What degradation pathways occur under oxidative conditions, and how are intermediates characterized?

Ozonolysis studies (e.g., 0.5–2.0 mg/L ozone doses) reveal degradation products like 1H-1,2,3-triazole-4,5-dicarbaldehyde. Quadrupole time-of-flight mass spectrometry (Q-TOF MS) with isotopic labeling (e.g., ¹⁵N) identifies transient intermediates. Hydroxyl radical scavengers (e.g., tert-butanol) distinguish radical-mediated vs. direct ozone reactions .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentrations). Standardized protocols include:

- Dose-response curves : IC₅₀ values across multiple replicates.

- Target validation : CRISPR knockouts or siRNA silencing of suspected pathways.

- Meta-analysis : Cross-referencing PubChem BioAssay data and ChEMBL entries .

Q. What strategies optimize crystallographic refinement for low-quality diffraction data?

For twinned or low-resolution crystals, SHELXL’s TWIN/BASF commands and Hirshfeld atom refinement (HAR) improve accuracy. High-pressure cooling (e.g., 100 K) reduces thermal motion artifacts. Synchrotron radiation (λ = 0.7–1.0 Å) enhances data completeness for challenging structures .

Q. Methodological Considerations Table

Propriétés

IUPAC Name |

benzotriazol-1-yl-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O/c14-10-7-5-9(6-8-10)13(18)17-12-4-2-1-3-11(12)15-16-17/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQCCQFFYVPHGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203070-37-5 | |

| Record name | 1-(4-Fluorobenzoyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.